molecular formula C19H19ClN2O3 B10947435 2-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}benzoic acid

2-{[4-(4-Chlorobenzyl)piperazin-1-yl]carbonyl}benzoic acid

Cat. No.: B10947435
M. Wt: 358.8 g/mol
InChI Key: HZHZZHLAFMHGMV-UHFFFAOYSA-N
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Description

2-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}BENZOIC ACID is a complex organic compound that features a piperazine ring substituted with a 4-chlorobenzyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}BENZOIC ACID typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-Chlorobenzyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-chlorobenzyl group.

    Coupling with Benzoic Acid: The final step involves coupling the substituted piperazine with benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}BENZOIC ACID has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific properties.

    Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological systems.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}BENZOIC ACID involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}BENZOIC ACID
  • 2-{[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}BENZOIC ACID
  • 2-{[4-(4-BROMOBENZYL)PIPERAZINO]CARBONYL}BENZOIC ACID

Uniqueness

2-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}BENZOIC ACID is unique due to the presence of the 4-chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to its methyl, fluoro, or bromo analogs.

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]piperazine-1-carbonyl]benzoic acid

InChI

InChI=1S/C19H19ClN2O3/c20-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18(23)16-3-1-2-4-17(16)19(24)25/h1-8H,9-13H2,(H,24,25)

InChI Key

HZHZZHLAFMHGMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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